molecular formula C8H5BrFNO B13998651 2-Bromo-5-fluoro-3-methoxybenzonitrile

2-Bromo-5-fluoro-3-methoxybenzonitrile

Cat. No.: B13998651
M. Wt: 230.03 g/mol
InChI Key: HHTJSVIKOHVOKR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methoxybenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen gas to prevent unwanted side reactions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoro-3-methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile
  • 2-Bromo-3-fluoro-5-methoxybenzonitrile

Uniqueness

2-Bromo-5-fluoro-3-methoxybenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and methoxy groups allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methoxybenzonitrile

InChI

InChI=1S/C8H5BrFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3

InChI Key

HHTJSVIKOHVOKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)C#N)F

Origin of Product

United States

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